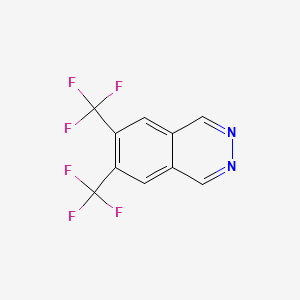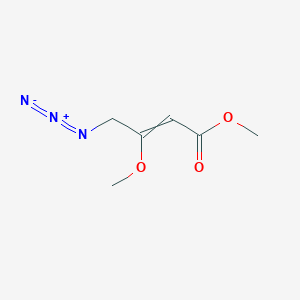
3-Ethyl-5-phenylpent-4-ynenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-phenylpent-4-ynenitrile is an organic compound with the molecular formula C13H13N It is characterized by the presence of an ethyl group, a phenyl group, and a nitrile group attached to a pent-4-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-phenylpent-4-ynenitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of 3-oxo-3-phenylpropanenitrile and linear conjugated enynones in the presence of a base such as sodium methoxide in methanol at room temperature. This reaction leads to the formation of polyfunctional δ-diketones, which can be further processed to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-phenylpent-4-ynenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-Ethyl-5-phenylpent-4-ynenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Potential use in the development of biologically active compounds.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethyl-5-phenylpent-4-ynenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpent-4-ynenitrile: Lacks the ethyl group, leading to different reactivity and properties.
5-Phenylpent-4-ynenitrile: Similar structure but without the ethyl group, affecting its chemical behavior.
3-Ethyl-5-phenylpent-4-yn-2-one: Contains a ketone group instead of a nitrile group, resulting in different chemical properties.
Uniqueness
3-Ethyl-5-phenylpent-4-ynenitrile is unique due to the presence of both an ethyl group and a nitrile group on the pent-4-yne backbone
Properties
CAS No. |
189808-09-1 |
|---|---|
Molecular Formula |
C13H13N |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-ethyl-5-phenylpent-4-ynenitrile |
InChI |
InChI=1S/C13H13N/c1-2-12(10-11-14)8-9-13-6-4-3-5-7-13/h3-7,12H,2,10H2,1H3 |
InChI Key |
KOENTDKFXVSHCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC#N)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


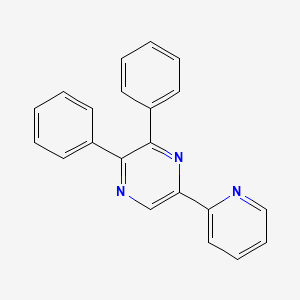
![N-{4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14244779.png)

![6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14244783.png)
![1,2-Benzenedicarbonitrile, 4,5-bis[(4-methylphenyl)thio]-](/img/structure/B14244785.png)
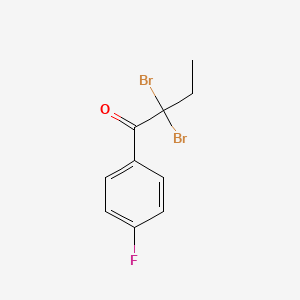
![[(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B14244801.png)
![[(3-Hydroxyphenyl)methyl]cyanamide](/img/structure/B14244807.png)
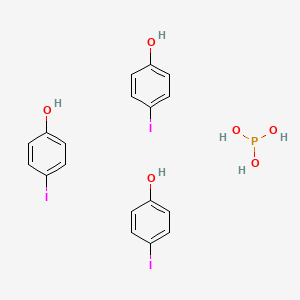
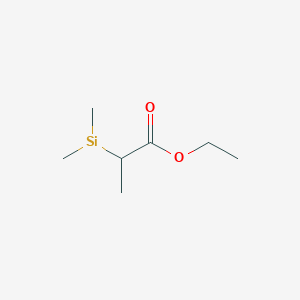
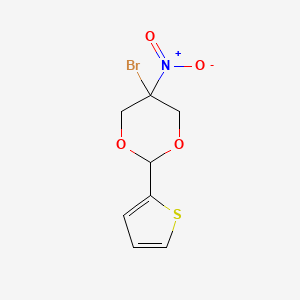
![1-Hexyl-2,5-bis[(thiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B14244836.png)
